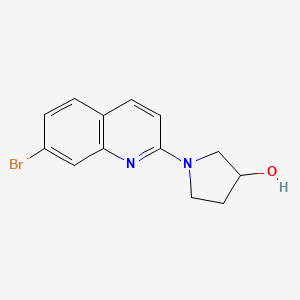

1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol

CAS No.: 2549026-16-4

Cat. No.: VC11820286

Molecular Formula: C13H13BrN2O

Molecular Weight: 293.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2549026-16-4 |

|---|---|

| Molecular Formula | C13H13BrN2O |

| Molecular Weight | 293.16 g/mol |

| IUPAC Name | 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C13H13BrN2O/c14-10-3-1-9-2-4-13(15-12(9)7-10)16-6-5-11(17)8-16/h1-4,7,11,17H,5-6,8H2 |

| Standard InChI Key | BUNIKOOEBRTFBM-UHFFFAOYSA-N |

| SMILES | C1CN(CC1O)C2=NC3=C(C=CC(=C3)Br)C=C2 |

| Canonical SMILES | C1CN(CC1O)C2=NC3=C(C=CC(=C3)Br)C=C2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a quinoline backbone (C₉H₆N) substituted with a bromine atom at position 7 and a pyrrolidin-3-ol group at position 2 (Figure 1). The pyrrolidine ring introduces a stereocenter at the 3-hydroxy position, creating potential for enantiomeric forms.

Molecular Formula: C₁₃H₁₄BrN₂O

Molecular Weight: 293.17 g/mol (calculated from exact mass)

Density: Estimated at 1.7 ± 0.1 g/cm³ based on analogs like 7-bromoquinolin-4-ol .

Boiling Point: Predicted to exceed 370°C, analogous to brominated quinolines .

Table 1: Key Physicochemical Parameters

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol can be approached via:

-

Quinoline Core Functionalization: Bromination of quinoline at position 7 followed by introduction of the pyrrolidine moiety.

-

Pyrrolidine Ring Construction: Cyclization strategies to form the pyrrolidin-3-ol group directly on a pre-brominated quinoline scaffold.

Step 1: Preparation of 7-Bromoquinolin-2-ol

7-Bromoquinolin-2-ol serves as a key intermediate. Bromination of quinolin-2-ol using N-bromosuccinimide (NBS) in acetic acid yields the 7-bromo derivative .

Biological Activity and Mechanism

Table 2: Comparative IC₅₀ Values of Quinoline Analogs

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| PI3K/mTOR inhibitor | PI3Kα | 0.50–2.03 |

| Survivin inhibitor | Survivin | <100 (cell-based) |

Anticancer Activity

Quinoline-pyrrolidine hybrids disrupt survivin, a protein overexpressed in cancers . In HCT116 colorectal cancer cells, analogs reduce survivin levels by >50% at 10 μM . The bromine atom enhances cellular uptake by increasing lipophilicity (LogP ~3.28) .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume